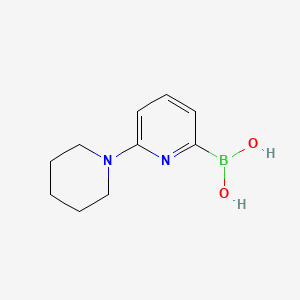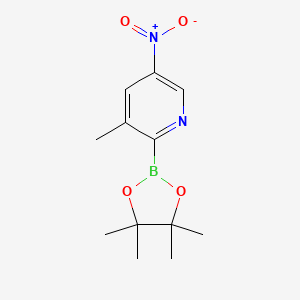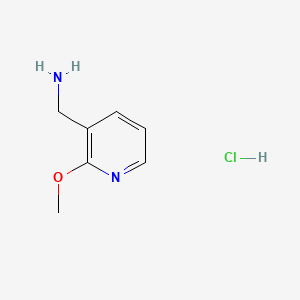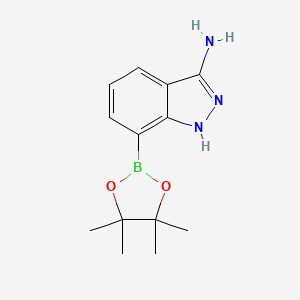
5,6-dibromo-3-phenylpyridazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dibromo-3-phenylpyridazin-4(3H)-one is a chemical compound with potential applications in scientific research. This compound is a pyridazinone derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
5,6-dibromo-3-phenylpyridazin-4(3H)-one has been studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory and analgesic activities. It has also been found to inhibit the growth of cancer cells and induce apoptosis. The compound has been studied for its potential use in the treatment of inflammatory diseases and cancer.
Mécanisme D'action
The mechanism of action of 5,6-dibromo-3-phenylpyridazin-4(3H)-one is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. The compound has also been found to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
5,6-dibromo-3-phenylpyridazin-4(3H)-one has been found to exhibit anti-inflammatory and analgesic activities. The compound has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins. It has also been found to inhibit the growth of cancer cells and induce apoptosis. The compound has been studied for its potential use in the treatment of inflammatory diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-dibromo-3-phenylpyridazin-4(3H)-one has several advantages for lab experiments. The compound is relatively easy to synthesize using various methods. It has been found to exhibit potent anti-inflammatory and analgesic activities, as well as anti-cancer properties. However, the compound has some limitations. The yield of the compound using the synthesis methods is reported to be around 50-70%. In addition, the mechanism of action of the compound is not fully understood, and further studies are needed to elucidate the exact mechanism.
Orientations Futures
There are several future directions for research on 5,6-dibromo-3-phenylpyridazin-4(3H)-one. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound. This will help in the development of more targeted therapies for inflammatory diseases and cancer. Secondly, studies are needed to investigate the pharmacokinetics and toxicity of the compound. This will help in the development of safe and effective drugs based on the compound. Thirdly, studies are needed to investigate the potential use of the compound in combination with other drugs for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, 5,6-dibromo-3-phenylpyridazin-4(3H)-one is a chemical compound with potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. The compound has been found to exhibit anti-inflammatory and analgesic activities, as well as anti-cancer properties. Further studies are needed to elucidate the exact mechanism of action, investigate the pharmacokinetics and toxicity, and explore the potential use of the compound in combination with other drugs for the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
5,6-dibromo-3-phenylpyridazin-4(3H)-one can be synthesized using various methods, including the reaction of 5,6-dibromo-2-nitropyridine with phenylhydrazine, followed by reduction with iron powder. Another method involves the reaction of 5,6-dibromo-2-nitropyridine with phenylhydrazine in the presence of palladium on carbon catalyst. The yield of the compound using these methods is reported to be around 50-70%.
Propriétés
IUPAC Name |
5,6-dibromo-3-phenyl-3H-pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-9(15)8(13-14-10(7)12)6-4-2-1-3-5-6/h1-5,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSFZYNKDCMHQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(=C(N=N2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670404 |
Source


|
| Record name | 5,6-Dibromo-3-phenylpyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dibromo-3-phenylpyridazin-4(3H)-one | |
CAS RN |
1227607-98-8 |
Source


|
| Record name | 5,6-Dibromo-3-phenylpyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)









